

Technical Guide: Tert-Butyl 4-Amino-3-Hydroxybenzoate in Drug Development

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Tert-butyl 4-amino-3-hydroxybenzoate*

CAS No.: 137066-33-2

Cat. No.: B1319364

[Get Quote](#)

Executive Summary

Tert-butyl 4-amino-3-hydroxybenzoate (CAS: 137066-33-2) is a specialized "masked" scaffold used primarily in the synthesis of benzoxazole pharmacophores.^{[1][2][3]} Unlike its methyl or ethyl ester counterparts, the tert-butyl ester provides a strategic advantage in multi-step medicinal chemistry: it offers orthogonal protection (acid-labile vs. base-labile) and enhanced lipophilicity, facilitating solubility in non-polar solvents required for oxidative cyclization reactions.

Its primary industrial application is as a key intermediate for Tafamidis (Vyndaqel), a transthyretin stabilizer, and in the discovery of kinase inhibitors targeting the ATP-binding pocket where the benzoxazole motif mimics the adenine ring.

Chemical Profile & Strategic Utility

This compound is an amphoteric building block containing an electron-rich aniline, a phenolic hydroxyl, and an electron-withdrawing ester. This "push-pull" electronic structure makes it

highly reactive toward electrophiles (aldehydes/carboxylic acids) to form heterocycles, while the bulky tert-butyl group prevents unwanted side reactions at the carboxylate.

Key Technical Specifications

Property	Specification
CAS Number	137066-33-2
IUPAC Name	tert-butyl 4-amino-3-hydroxybenzoate
Molecular Formula	C ₁₁ H ₁₅ NO ₃
Molecular Weight	209.24 g/mol
Appearance	Off-white to tan powder
Solubility	Soluble in DMSO, EtOAc, DCM; Sparingly soluble in water
pKa (Predicted)	~4.5 (Aniline), ~9.8 (Phenol)

Strategic Advantages Over Methyl/Ethyl Esters

- **Orthogonal Deprotection:** The tert-butyl group can be removed using Trifluoroacetic acid (TFA) or HCl/Dioxane, leaving other base-sensitive groups (e.g., amides, lactones) intact.
- **Lipophilicity:** The bulky alkyl group increases solubility in organic solvents (Toluene, Xylene) often used in high-temperature dehydration/cyclization reactions.
- **Purification:** The increased molecular weight and lipophilicity facilitate separation from polar byproducts during silica gel chromatography.

Core Application: Synthesis of Benzoxazole Therapeutics[4]

The most significant application of **Tert-butyl 4-amino-3-hydroxybenzoate** is the construction of the 2-arylbenzoxazole-6-carboxylate core. This scaffold is the structural backbone of Tafamidis, used to treat Transthyretin Amyloidosis.

Mechanism: Oxidative Cyclization

The synthesis typically involves the condensation of the aniline/phenol moiety with an aryl aldehyde, followed by oxidative ring closure.

- **Schiff Base Formation:** The amino group reacts with an aldehyde to form an imine (Schiff base).
- **Ring Closure:** The phenolic oxygen attacks the imine carbon (or an oxidative intermediate).
- **Oxidation:** A reagent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)₂ aromatizes the intermediate to form the benzoxazole ring.

Experimental Protocol: Synthesis of Tafamidis Intermediate

Context: This protocol describes the coupling of **Tert-butyl 4-amino-3-hydroxybenzoate** with 3,5-dichlorobenzaldehyde.[4]

Reagents:

- **Tert-butyl 4-amino-3-hydroxybenzoate** (1.0 equiv)[2]
- 3,5-Dichlorobenzaldehyde (1.1 equiv)
- DDQ (1.1 equiv) or activated carbon/air
- Solvent: Ethyl Acetate (EtOAc) or DMF

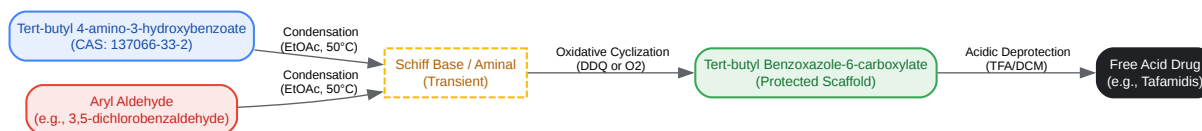
Step-by-Step Methodology:

- **Charge:** In a reaction vessel equipped with a magnetic stirrer, dissolve **Tert-butyl 4-amino-3-hydroxybenzoate** (209 mg, 1.0 mmol) and 3,5-Dichlorobenzaldehyde (192 mg, 1.1 mmol) in Ethyl Acetate (10 mL).
- **Cyclization:** Add DDQ (250 mg, 1.1 mmol) slowly to the mixture at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.

- Reaction: Stir the mixture at 50°C for 8–12 hours under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.
- Workup: Cool to room temperature. Filter off the reduced DDQ byproduct (DDHQ) precipitate. Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) and brine (10 mL).
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Purify the residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield Tert-butyl 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylate.
- Deprotection (Optional): To obtain the free acid (Tafamidis), treat the ester with TFA/DCM (1:1) at room temperature for 2 hours.

Visualization: Synthetic Pathway & Logic[1]

The following diagram illustrates the conversion of the tert-butyl ester precursor into the bioactive benzoxazole scaffold, highlighting the regiochemical outcome.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for converting **Tert-butyl 4-amino-3-hydroxybenzoate** into a benzoxazole therapeutic scaffold via oxidative cyclization.

Secondary Applications: Library Generation

Beyond specific drug targets, this compound is a versatile "bifunctional scaffold" for diversity-oriented synthesis (DOS).

Peptidomimetics

The rigid benzoxazole core mimics the cis-amide bond conformation. By coupling the tert-butyl ester with various amino acids before cyclization, researchers can generate constrained peptide analogs with improved metabolic stability.

Polymer Science (High-Performance Materials)

While the free acid is used for Polybenzoxazoles (PBO), the tert-butyl ester serves as a model compound to study polymerization kinetics and solubility parameters without the interference of hydrogen bonding from the carboxylic acid. It allows for the synthesis of oligomers that are soluble in common organic solvents, facilitating NMR characterization before final deprotection.

Handling and Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

- Oxidation Sensitivity: The 4-amino-3-hydroxy motif is prone to air oxidation (turning dark brown).
 - Validation: Store under Argon/Nitrogen at 2–8°C. If the powder is dark, recrystallize from Ethanol/Water before use.
- Ester Stability: The tert-butyl ester is acid-sensitive.
 - Validation: Avoid using acidic silica gel during purification. Add 1% Triethylamine to the eluent if degradation is observed on the column.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid (Parent Acid). Retrieved from [\[Link\]](#)
- Google Patents (2022). CN114369071A: Synthetic method of tafamidis intermediate. (Describes the specific use of the tert-butyl ester in oxidative cyclization).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. wap.guidechem.com](http://wap.guidechem.com) [wap.guidechem.com]
- [2. Page loading...](#) [guidechem.com]
- [3. EnamineStore](http://enaminestore.com) [enaminestore.com]
- [4. CN114369071A - Synthetic method of tafamidis intermediate - Google Patents](#) [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Tert-Butyl 4-Amino-3-Hydroxybenzoate in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319364/docs#technical-guide-tert-butyl-4-amino-3-hydroxybenzoate-in-drug-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check